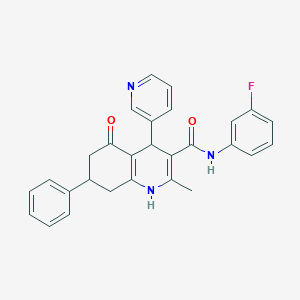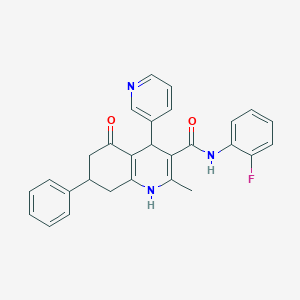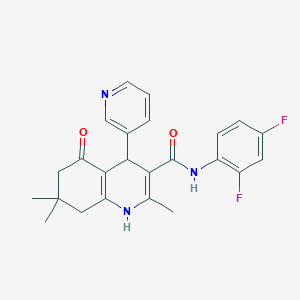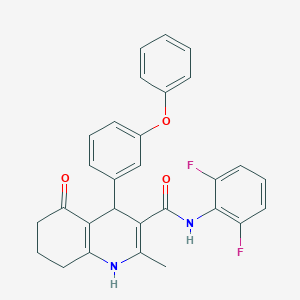
4-(4-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential applications in treating various diseases. This compound is commonly referred to as 'Compound X' in scientific literature.
Wirkmechanismus
The mechanism of action of Compound X involves its ability to inhibit the activity of certain enzymes and proteins that are essential for the growth and proliferation of cancer cells. It also has the ability to induce apoptosis (cell death) in cancer cells, thereby reducing the size of tumors.
Biochemical and physiological effects:
Compound X has been found to have a significant impact on the biochemical and physiological processes in the body. It has been shown to have anti-inflammatory properties, which can be beneficial in treating diseases such as arthritis. It also has the ability to modulate the immune system, which can be useful in treating autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Compound X in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unaffected. This makes it an ideal candidate for developing targeted therapies for cancer. However, one of the limitations of using Compound X in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on Compound X. One potential area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of new applications for Compound X, particularly in the treatment of neurological disorders. There is also a need for further studies to understand the long-term effects of Compound X on the body, particularly in terms of its potential toxicity.
Synthesemethoden
The synthesis of Compound X involves a multi-step process that includes the reaction of 4-chlorobenzaldehyde with 2,6-difluoroaniline to form an intermediate product. This intermediate product is then reacted with 2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to yield the final product, Compound X.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential applications in treating various diseases. It has been found to have a significant effect on cancer cells, particularly in inhibiting the growth and proliferation of cancer cells. It has also shown potential in treating other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
Produktname |
4-(4-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Molekularformel |
C29H23ClF2N2O2 |
Molekulargewicht |
505 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C29H23ClF2N2O2/c1-16-25(29(36)34-28-21(31)8-5-9-22(28)32)26(18-10-12-20(30)13-11-18)27-23(33-16)14-19(15-24(27)35)17-6-3-2-4-7-17/h2-13,19,26,33H,14-15H2,1H3,(H,34,36) |
InChI-Schlüssel |
SVUXVEYGUKAAEH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)NC5=C(C=CC=C5F)F |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)NC5=C(C=CC=C5F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-{[2-(trifluoromethyl)-10H-phenothiazin-10-yl]carbonyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B303790.png)
![6-methyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B303792.png)
![2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B303793.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303801.png)
